2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-6-propylpyrimidin-4-OL
CAS No.: 1226458-87-2
Cat. No.: VC7336898
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226458-87-2 |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.51 |
| IUPAC Name | 2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C23H22N4O3S/c1-2-8-17-13-20(28)25-23(24-17)31-15-21-26-22(27-30-21)18-11-6-7-12-19(18)29-14-16-9-4-3-5-10-16/h3-7,9-13H,2,8,14-15H2,1H3,(H,24,25,28) |
| Standard InChI Key | WWZUHYGUBGTIOW-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Introduction
Potential Biological Activities
While specific biological activities of 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propylpyrimidin-4-ol are not well-documented, compounds with similar structures have shown promise in various areas:
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Antimicrobial Properties: Oxadiazole derivatives have been studied for their antimicrobial activities.
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Enzyme Inhibition: Compounds with oxadiazole rings have been explored as inhibitors for certain enzymes.
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Cancer Research: Pyrimidine derivatives have been investigated for anticancer properties.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multiple steps, including the formation of the oxadiazole and pyrimidine rings, followed by the introduction of the benzyloxy-substituted phenyl group. Characterization methods such as NMR and LC-MS are crucial for confirming the structure and purity of the compound.
Future Research Directions
Given the limited information available on 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propylpyrimidin-4-ol, future studies should focus on:
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Biological Activity Screening: Investigating potential biological activities, such as antimicrobial or anticancer effects.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to understand how structural changes affect its biological activity.
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Pharmacokinetic Studies: Evaluating the compound's stability, absorption, distribution, metabolism, and excretion (ADME) properties.
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